Cas no 852180-55-3 (N-methyl-N-(4-piperidin-1-ylbenzyl)amine)

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a versatile amine derivative featuring a benzylamine core substituted with a piperidine moiety and an N-methyl group. This structure imparts favorable properties for applications in pharmaceutical and chemical synthesis, particularly as an intermediate in the development of bioactive compounds. The piperidine ring enhances molecular rigidity and binding affinity, while the N-methyl group improves lipophilicity and metabolic stability. Its well-defined synthetic pathway allows for high purity and reproducibility, making it a reliable building block for drug discovery and fine chemical production. The compound's balanced reactivity and structural flexibility make it suitable for further functionalization in complex organic transformations.
N-methyl-N-(4-piperidin-1-ylbenzyl)amine structure
852180-55-3 structure
Product Name:N-methyl-N-(4-piperidin-1-ylbenzyl)amine
CAS No:852180-55-3
MF:C13H20N2
MW:204.311303138733
MDL:MFCD07348564
CID:717122
PubChem ID:7060582
Update Time:2025-05-25

N-methyl-N-(4-piperidin-1-ylbenzyl)amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine,N-methyl-4-(1-piperidinyl)-
    • N-methyl-1-(4-piperidin-1-ylphenyl)methanamine
    • N-methyl-N-(4-piperidin-1-ylbenzyl)amine
    • methyl-(4-piperidinobenzyl)amine
    • N-methyl-1-[4-(1-piperidyl)phenyl]methanamine
    • N-Methyl-N-4-(piperidin-1-yl)benzylamine97%
    • N-Methyl-4-(1-piperidinyl)benzenemethanamine
    • AKOS000266404
    • SB44122
    • N-Methyl-N-4-(piperidin-1-yl)benzylamine
    • 852180-55-3
    • Q27456023
    • CHEMBL4096606
    • CS-0234827
    • STK504264
    • 5TT
    • G27663
    • Z102767654
    • DTXSID30427640
    • MFCD07348564
    • methyl({[4-(piperidin-1-yl)phenyl]methyl})amine
    • HR-0316
    • EN300-14800
    • SCHEMBL631505
    • N-methyl-1-(4-(piperidin-1-yl)phenyl)methanamine
    • J-523703
    • ALBB-007058
    • N-methyl-1-[4-(piperidin-1-yl)phenyl]methanamine
    • MDL: MFCD07348564
    • Inchi: 1S/C13H20N2/c1-14-11-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3
    • InChI Key: ABHBNGLDUNAXSR-UHFFFAOYSA-N
    • SMILES: C1(CNC)=CC=C(N2CCCCC2)C=C1

Computed Properties

  • Exact Mass: 204.16300
  • Monoisotopic Mass: 204.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 15.3Ų

Experimental Properties

  • Density: 1.004
  • Boiling Point: 332.5°C at 760 mmHg
  • Flash Point: 141°C
  • Refractive Index: 1.544
  • PSA: 15.27000
  • LogP: 2.85220
  • pka: 10.61±0.10(Predicted)

N-methyl-N-(4-piperidin-1-ylbenzyl)amine Security Information

  • Hazard Statement: Corrosive
  • Hazardous Material Identification: C
  • HazardClass:IRRITANT

N-methyl-N-(4-piperidin-1-ylbenzyl)amine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-methyl-N-(4-piperidin-1-ylbenzyl)amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:852180-55-3)N-methyl-N-(4-piperidin-1-ylbenzyl)amine
Order Number:A1181386
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:47
Price ($):152.0
Email:sales@amadischem.com

N-methyl-N-(4-piperidin-1-ylbenzyl)amine Related Literature

Additional information on N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Professional Introduction to Compound with CAS No. 852180-55-3 and Product Name: N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Compound with the CAS number 852180-55-3 and the product name N-methyl-N-(4-piperidin-1-ylbenzyl)amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of N-methyl-N-(4-piperidin-1-ylbenzyl)amine incorporates a piperidine ring, which is a common pharmacophore in many bioactive molecules, enhancing its biological relevance and therapeutic prospects.

The synthesis and characterization of this compound have been refined through meticulous research, ensuring that its chemical properties align with the stringent requirements of modern pharmaceutical applications. The presence of the 4-piperidin-1-ylbenzyl moiety in the molecule suggests a high degree of structural complexity, which can be leveraged to modulate specific biological pathways. This aspect has made N-methyl-N-(4-piperidin-1-ylbenzyl)amine a subject of intense interest among researchers exploring novel therapeutic agents.

Recent studies have highlighted the role of piperidine derivatives in the development of drugs targeting neurological disorders, cardiovascular diseases, and other metabolic conditions. The structural features of N-methyl-N-(4-piperidin-1-ylbenzyl)amine make it a promising candidate for further investigation in these areas. Specifically, the piperidine ring is known to enhance binding affinity to certain enzymes and receptors, which is crucial for developing effective pharmacological interventions.

In the context of medicinal chemistry, the compound’s ability to interact with biological targets at a molecular level is of paramount importance. The N-methyl-N-(4-piperidin-1-ylbenzyl)amine structure provides a versatile platform for designing molecules that can selectively inhibit or activate specific biological processes. This flexibility has led to its exploration in various preclinical studies aimed at identifying potential drug candidates.

The chemical properties of 852180-55-3, such as solubility, stability, and metabolic profile, have been extensively studied to ensure that it meets the criteria for further development into a therapeutic agent. These properties are critical in determining how the compound behaves within biological systems and how it can be formulated into an effective drug product. The research conducted on this compound underscores the importance of understanding its physicochemical characteristics in relation to its biological activity.

Advances in computational chemistry and molecular modeling have further facilitated the study of N-methyl-N-(4-piperidin-1-ylbenzyl)amine. These tools allow researchers to predict how the compound will interact with biological targets, providing valuable insights into its potential therapeutic effects. Such computational approaches are increasingly integral to drug discovery processes, enabling faster and more efficient identification of promising candidates.

The synthesis of 852180-55-3 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound in sufficient quantities for both laboratory studies and potential clinical trials. The efficiency of these synthetic routes is crucial for translating laboratory findings into tangible pharmaceutical products.

Current research trends indicate that compounds like N-methyl-N-(4-piperidin-1-ylbenzyl)amine are being explored for their potential in treating complex diseases that require targeted interventions. The ability of this molecule to modulate specific biological pathways makes it a valuable asset in the quest for novel therapeutics. Additionally, its structural features offer opportunities for further derivatization, allowing researchers to fine-tune its properties for optimal efficacy.

The development of new drugs is a lengthy and intricate process that involves multiple stages, from initial discovery to final regulatory approval. However, compounds like 852180-55-3 provide a foundation upon which innovative therapies can be built. The ongoing research into this molecule underscores its significance in advancing pharmaceutical science and improving patient care.

In conclusion, N-methyl-N-(4-piperidin-1-ylbenzyl)amine (CAS No. 852180-55-3) represents a promising avenue in pharmaceutical research due to its unique structural features and potential biological activity. The combination of traditional organic synthesis methods with cutting-edge computational techniques has positioned this compound as a candidate for further exploration in drug development. As research continues to uncover new applications for this molecule, it holds great promise for contributing to advancements in medicine.

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Amadis Chemical Company Limited
(CAS:852180-55-3)N-methyl-N-(4-piperidin-1-ylbenzyl)amine
A1181386
Purity:99%
Quantity:250mg
Price ($):152.0
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